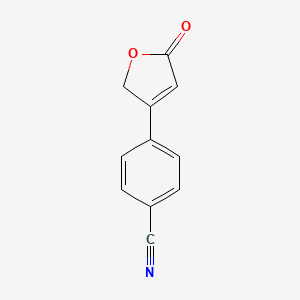

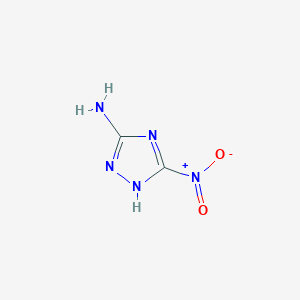

3-nitro-1H-1,2,4-triazol-5-amine

Descripción general

Descripción

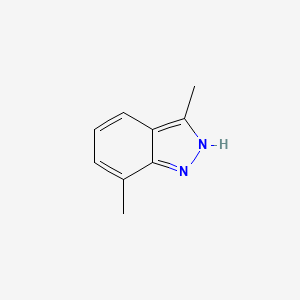

3-nitro-1H-1,2,4-triazol-5-amine is a nitrogen-rich heterocyclic compound known for its energetic properties. It is characterized by a triazole ring substituted with a nitro group and an amino group. This compound is of significant interest in the field of energetic materials due to its high thermal stability and low sensitivity to impact, friction, and electrostatic discharge .

Mecanismo De Acción

Target of Action

3-Nitro-1H-1,2,4-triazol-5-amine is primarily used as an energetic material, specifically as a heat-resistant explosive . Its primary targets are therefore the materials it is intended to detonate or decompose.

Mode of Action

The compound interacts with its targets through a process of rapid decomposition and detonation . The exact interaction mechanism is complex and involves a series of chemical reactions leading to the release of a large amount of energy .

Biochemical Pathways

Its primary function is in the field of materials science and engineering, particularly in applications requiring controlled explosions or rapid energy release .

Result of Action

The primary result of the action of this compound is the rapid release of energy in the form of an explosion or controlled detonation . This can be harnessed for various applications, including propulsion systems, demolition, and other areas where controlled explosions are required .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, with the compound exhibiting excellent thermal stability . Other factors, such as pressure and humidity, may also influence its performance .

Análisis Bioquímico

Biochemical Properties

It is known that the compound is thermally stable .

Molecular Mechanism

It is known that the compound is thermally stable, suggesting that it may interact with biomolecules in a way that is resistant to heat .

Temporal Effects in Laboratory Settings

In laboratory settings, 3-nitro-1H-1,2,4-triazol-5-amine exhibits excellent thermal stability, with decomposition temperatures ranging from 215 °C to 340 °C . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-1,2,4-triazol-5-amine typically involves the nitration of 1,2,4-triazol-5-one using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to prevent decomposition . Another method involves the reaction of aminoguanidine bicarbonate with formic acid, followed by cyclization and nitration .

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

3-nitro-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 3-amino-1H-1,2,4-triazol-5-amine.

Substitution: Formation of halogenated triazoles.

Aplicaciones Científicas De Investigación

3-nitro-1H-1,2,4-triazol-5-amine has diverse applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

3-nitro-1,2,4-triazol-5-one (NTO): Known for its high thermal stability and low sensitivity, similar to 3-nitro-1H-1,2,4-triazol-5-amine.

1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT): Another energetic compound with high thermal stability and performance.

5-amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density and thermal stability.

Uniqueness

This compound stands out due to its unique combination of high thermal stability, low sensitivity, and high energy content. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications .

Propiedades

IUPAC Name |

5-nitro-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N5O2/c3-1-4-2(6-5-1)7(8)9/h(H3,3,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYAABCXMIRIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393619 | |

| Record name | 3-nitro-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58794-77-7 | |

| Record name | NSC153384 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes ANTA an attractive building block for energetic materials?

A1: ANTA exhibits several desirable characteristics for energetic material development:

- High Thermal Stability: ANTA-based compounds often display decomposition temperatures exceeding 300°C , making them suitable for high-temperature applications.

- Tunable Energetic Properties: By modifying ANTA's structure through the addition of different bridging groups and functional moieties, researchers can fine-tune the energetic properties like density, detonation velocity, and sensitivity .

- Versatile Synthesis: ANTA can be readily synthesized and further derivatized using straightforward chemical reactions, making it accessible for research and development .

Q2: How does computational chemistry contribute to the research and development of ANTA-based energetic materials?

A2: Computational methods are invaluable for:

- Predicting Properties: Density Functional Theory (DFT) calculations can accurately predict key properties like enthalpy of formation, crystal density, detonation velocity, and sensitivity of ANTA derivatives before experimental synthesis .

- Guiding Molecular Design: By simulating different structural modifications, researchers can identify promising ANTA derivatives with enhanced performance and safety profiles .

- Understanding Structure-Property Relationships: Computational analyses, including electrostatic potential mapping, provide insights into how molecular structure influences sensitivity and reactivity of ANTA-based energetic molecules .

Q3: What are the potential advantages of ANTA-based energetic materials over existing heat-resistant explosives?

A3: Research suggests that specific ANTA derivatives, like 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its salts, demonstrate superior properties compared to common heat-resistant explosives:

- Enhanced Thermal Stability: HCPT exhibits decomposition temperatures exceeding those of established heat-resistant explosives .

- High Performance: Calculated detonation pressures and velocities for HCPT derivatives are comparable or superior to conventional heat-resistant options, indicating potential for improved performance in demanding environments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B3273400.png)

![(R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3273457.png)